molecular formula C10H7FN4O2S B2985004 5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol CAS No. 1173305-20-8

5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol

Cat. No.: B2985004
CAS No.: 1173305-20-8
M. Wt: 266.25
InChI Key: KNVXCGCHFBXVBM-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol is a chemical compound with the CAS Number: 1173305-20-8 . It has a molecular weight of 266.26 and its IUPAC name is 5-[(E)-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H, (H3,12,13,16,17,18)/b15-14+ . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Molecular Structure and Synthesis

Structural Analysis and Interactions

The structural analysis of related compounds, such as disulfide symmetrically substituted diaza-meta-terphenyl groups, highlights the significance of molecular conformation in crystal packing and intermolecular interactions. These molecules often exhibit complex conformations and engage in π–π stacking interactions, crucial for understanding molecular assembly and reactivity (Betz et al., 2012).

Novel Synthetic Approaches

Research into the synthesis of novel pyrazole derivatives from precursors like methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate showcases innovative approaches in medicinal chemistry. These methods not only expand the chemical space of pyrimidine derivatives but also provide insights into the design of molecules with enhanced biological properties (Thangarasu et al., 2019).

Biological Activity and Potential Medical Applications

Antimicrobial Activity

Compounds with pyrimidine and azole structures have been explored for their antimicrobial properties, showcasing potential as multi-targeting agents against various microbial strains. These studies highlight the therapeutic potential of such compounds in addressing resistance and enhancing treatment efficacy (Sui et al., 2020).

Cancer Research

The role of fluorinated pyrimidines, especially in cancer treatment, has been well-documented. These compounds interfere with nucleic acid synthesis and function, serving as a cornerstone in chemotherapy regimens for various solid tumors. Research continues to explore their mechanism of action, aiming to enhance efficacy and reduce toxicity (Gmeiner, 2020).

Spectroscopic and Computational Studies

Spectroscopic investigation and computational analysis of pyrimidine derivatives provide deep insights into their chemical properties, such as vibrational modes, electronic structures, and interaction potentials. These studies are crucial for designing compounds with specific biological activities and understanding their action at the molecular level (Alzoman et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or in contact with skin .

Properties

IUPAC Name

5-[(2-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVXCGCHFBXVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NC(=S)NC2=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.